molecular formula C20H20N4O2 B11142360 N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11142360
M. Wt: 348.4 g/mol
InChI Key: YREDKHBDWDAYOE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a butanamide chain, with the amide nitrogen substituted by a 2,3-dihydro-1H-inden-2-yl group.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C20H20N4O2/c25-19(21-16-12-14-6-1-2-7-15(14)13-16)10-5-11-24-20(26)17-8-3-4-9-18(17)22-23-24/h1-4,6-9,16H,5,10-13H2,(H,21,25)

InChI Key

YREDKHBDWDAYOE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzotriazinone Moiety: The benzotriazinone ring is usually formed via the reaction of an appropriate amine with a carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the indene and benzotriazinone moieties through a suitable linker, such as a butanamide chain. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can target the benzotriazinone ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where the benzotriazinone ring is activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety might yield indanone derivatives, while reduction of the benzotriazinone ring could produce a more saturated triazine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound might be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indene and benzotriazinone moieties could engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with their targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with similar benzotriazinone-containing derivatives, focusing on structural variations, synthesis pathways, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Amide Substituent Key Features Potential Applications
N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide Benzotriazinone + butanamide 2,3-Dihydro-1H-inden-2-yl High lipophilicity; rigid bicyclic substituent Enzyme inhibition (hypothetical)
N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Benzotriazinone + butanamide Ethyl Compact substituent; moderate lipophilicity Antimicrobial/anticancer screening
N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) Benzotriazinone + butanamide Phenyl Aromatic π-system; enhanced rigidity Target-specific binding
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide Benzotriazinone + acetamide 3-Pyridinyl Polar heterocycle; potential H-bond acceptor Kinase inhibition or CNS targets
Azinphos-methyl Benzotriazinone + organophosphate O,O-Dimethyl phosphorodithioate Pesticide; acetylcholinesterase inhibition Agricultural pest control
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine Benzotriazinone + butanoyl-glycine Glycine High polarity; carboxylic acid functionality Prodrug or solubility enhancement

Pharmacological Implications

  • Lipophilicity and Bioavailability : The indene substituent may enhance passive diffusion across biological membranes compared to hydrophilic analogs like the glycine derivative .
  • Target Selectivity : Rigid bicyclic substituents (e.g., indene) could favor interactions with sterically constrained enzyme active sites, whereas flexible alkyl chains (e.g., tert-butyl in 14b ) may allow broader conformational adaptability.
  • Toxicity Profile: Unlike organophosphate derivatives (e.g., Azinphos-methyl ), amide-based compounds like the target molecule are less likely to exhibit acute neurotoxicity, making them safer for therapeutic use.

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